molecular formula C16H10N2OS B2575358 (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-hydroxyphenyl)prop-2-enenitrile CAS No. 142885-70-9

(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-hydroxyphenyl)prop-2-enenitrile

Cat. No.: B2575358
CAS No.: 142885-70-9
M. Wt: 278.33
InChI Key: PPQCPESDMTYAOT-FMIVXFBMSA-N
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Description

(2E)-2-(1,3-Benzothiazol-2-yl)-3-(4-hydroxyphenyl)prop-2-enenitrile is an organic compound that features a benzothiazole ring and a hydroxyphenyl group connected by a propenenitrile linker

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 2-aminobenzothiazole and 4-hydroxybenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 2-aminobenzothiazole and 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of Propenenitrile Linker: The intermediate product undergoes further reaction with acrylonitrile under basic conditions to form the propenenitrile linker.

Industrial Production Methods

While specific industrial methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzothiazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Utilized in the development of fluorescent probes for biological imaging.

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

Medicine

    Drug Development: Explored for its potential as a pharmacophore in the development of new therapeutic agents.

    Antimicrobial Activity: Studied for its antimicrobial properties against various pathogens.

Industry

    Materials Science:

    Dye Industry: Used in the synthesis of dyes and pigments.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The benzothiazole ring is known for its ability to interact with various biological macromolecules, while the hydroxyphenyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1,3-Benzothiazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the hydroxy group, affecting its reactivity and biological activity.

    (2E)-2-(1,3-Benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile: Contains a methoxy group instead of a hydroxy group, which can influence its electronic properties and interactions.

Uniqueness

The presence of the hydroxy group in (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-hydroxyphenyl)prop-2-enenitrile enhances its ability to form hydrogen bonds, increasing its solubility and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring specific interactions with biological targets or materials.

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(4-hydroxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2OS/c17-10-12(9-11-5-7-13(19)8-6-11)16-18-14-3-1-2-4-15(14)20-16/h1-9,19H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQCPESDMTYAOT-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=C(C=C3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC=C(C=C3)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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